

A Technical Guide to Fmoc-NH-PEG16-CH2CH2COOH: Properties and Applications in Bioconjugation

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Compound of Interest

Compound Name: Fmoc-NH-PEG16-CH2CH2COOH

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and handling of **Fmoc-NH-PEG16-CH2CH2COOH**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Properties

Fmoc-NH-PEG16-CH2CH2COOH is a well-defined, monodisperse polyethylene glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other. The PEG chain consists of 16 ethylene glycol units, conferring hydrophilicity and flexibility to the molecule.

General Properties



| Property | Value | Source |
|-------------------|--|---|
| Molecular Formula | C50H81NO20 | [1][2][3] |
| Molecular Weight | 1016.17 g/mol | [1][2][3] |
| Appearance | White to off-white solid or waxy solid | General knowledge for similar PEG compounds |
| Purity | Typically >95% | [4] |

Solubility and Stability

While specific quantitative solubility data for **Fmoc-NH-PEG16-CH2CH2COOH** is not readily available in the public domain, general characteristics of similar Fmoc-protected PEG acids can be summarized as follows:

| Solvent | Solubility | Notes |
|---|--------------------------------|--|
| Polar Organic Solvents (DMF, DMSO, NMP) | Soluble | These are common solvents for reactions involving this type of linker. |
| Water | Moderately soluble | The PEG chain enhances aqueous solubility. |
| Chlorinated Solvents (DCM, Chloroform) | Soluble | |
| Ethers (e.g., Diethyl ether) | Sparingly soluble to insoluble | - |

Stability:

- Fmoc Protecting Group: The Fmoc group is stable under acidic conditions but is readily cleaved by treatment with a mild base, typically a solution of piperidine in an organic solvent. [5]
- PEG Backbone: The polyethylene glycol chain is generally stable under a wide range of reaction conditions.



 Storage: For long-term stability, the compound should be stored at -20°C in a dry, inert atmosphere.[1][6]

Applications in Bioconjugation and Drug Delivery

Fmoc-NH-PEG16-CH2CH2COOH is a versatile tool in the field of bioconjugation, primarily serving as a flexible and hydrophilic spacer arm to connect two different molecular entities.

PROTAC Synthesis

A major application of this linker is in the synthesis of PROTACs.[7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **Fmoc-NH-PEG16-CH2CH2COOH** serves to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and composition are critical for the efficacy of the resulting PROTAC.[10]

Peptide and Protein Modification

The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on peptides and proteins to form stable amide bonds. The Fmoc-protected amine can be deprotected to allow for further conjugation, making it a valuable building block in the synthesis of complex bioconjugates.

Drug Delivery

The hydrophilic nature of the PEG chain can improve the pharmacokinetic properties of conjugated drugs by:

- Increasing aqueous solubility.[10]
- · Prolonging circulation half-life.
- · Reducing immunogenicity.

Experimental Protocols



The following are generalized experimental protocols for the use of **Fmoc-NH-PEG16-CH2COOH** in common bioconjugation reactions. Note: These protocols are intended as a starting point and may require optimization for specific applications.

Amide Bond Formation with a Primary Amine

This protocol describes the coupling of the carboxylic acid terminus of the linker to a molecule containing a primary amine (Molecule-NH2).

Materials:

- Fmoc-NH-PEG16-CH2CH2COOH
- Molecule-NH2
- Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
- Base (e.g., DIPEA or TEA)
- Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
- Reaction vessel and magnetic stirrer
- Analytical and preparative HPLC for monitoring and purification

Procedure:

- Dissolve **Fmoc-NH-PEG16-CH2CH2COOH** (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Add the coupling agent (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).
- Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
- Add a solution of Molecule-NH2 (1.0-1.2 eq) in the anhydrous solvent to the reaction mixture.
- Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or HPLC.



- Upon completion, quench the reaction (e.g., by adding water).
- Remove the solvent under reduced pressure.
- Purify the resulting conjugate by preparative HPLC.

Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group to liberate the primary amine for subsequent reactions.

Materials:

- Fmoc-protected conjugate
- 20% Piperidine in DMF (v/v)
- Reaction vessel and magnetic stirrer
- · Analytical HPLC for monitoring

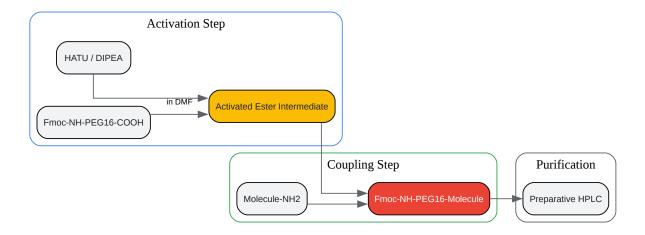
Procedure:

- Dissolve the Fmoc-protected conjugate in the 20% piperidine/DMF solution.
- Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes.
- Monitor the reaction by HPLC by observing the disappearance of the starting material.
- Upon completion, remove the piperidine and DMF under reduced pressure. Co-evaporation with a suitable solvent (e.g., toluene) can help remove residual piperidine.
- The resulting amine-containing conjugate can be used in the next step, often without further purification.

Mandatory Visualizations



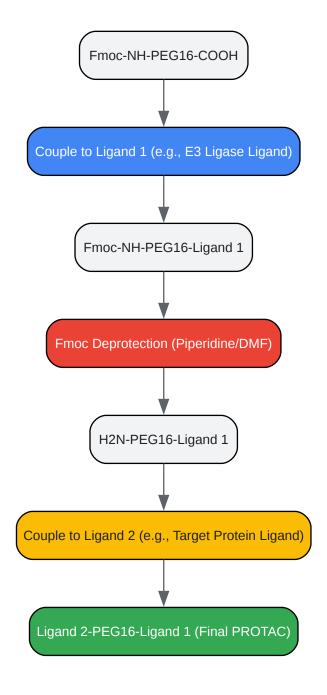
The following diagrams illustrate key experimental workflows involving **Fmoc-NH-PEG16-CH2CH2COOH**.



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Caption: Amide Coupling Workflow using Fmoc-NH-PEG16-CH2CH2COOH.





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Caption: General workflow for the synthesis of a PROTAC molecule.

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